3-Bromo-1H-indole-6-carbaldehyde

Catalog No.
S816919
CAS No.
1372096-39-3
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-indole-6-carbaldehyde

CAS Number

1372096-39-3

Product Name

3-Bromo-1H-indole-6-carbaldehyde

IUPAC Name

3-bromo-1H-indole-6-carbaldehyde

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H

InChI Key

JUBYDSVZRYKBTH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C=O)NC=C2Br

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=C2Br

3-Bromo-1H-indole-6-carbaldehyde is a derivative of indole, characterized by the presence of a bromine atom at the 3-position and an aldehyde functional group at the 6-position. Its molecular formula is C9H6BrNOC_9H_6BrNO with a molecular weight of approximately 224.05 g/mol. This compound belongs to a class of chemicals known for their diverse biological activities, particularly in medicinal chemistry.

, making it a valuable intermediate in organic synthesis. Notable reactions include:

  • Knoevenagel Condensation: This reaction can occur with active methylene compounds in the presence of bases, yielding α,β-unsaturated carbonyl compounds.
  • Multicomponent Reactions: It serves as a precursor in multicomponent reactions, leading to complex molecular architectures that are often biologically active .
  • Nitration and Halogenation: The compound can undergo electrophilic aromatic substitution, allowing for further functionalization at various positions on the indole ring .

The biological significance of 3-bromo-1H-indole-6-carbaldehyde is notable due to its potential pharmacological properties. Compounds in the indole family are often investigated for their:

  • Anticancer Activities: Various derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Some studies suggest effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects: Certain derivatives have shown promise in neuroprotection and modulation of neurological disorders.

Several synthetic routes have been developed to produce 3-bromo-1H-indole-6-carbaldehyde:

  • Direct Formylation: This can be achieved using methods such as the Vilsmeier-Haack reaction, where indole is treated with phosphorus oxychloride and dimethylformamide.
  • Bromination followed by Formylation: Bromination of indole derivatives followed by subsequent formylation can yield the desired compound.
  • Multicomponent Reactions: Utilizing 3-bromoindole as a starting material in multicomponent reactions allows for efficient synthesis of complex structures .

3-Bromo-1H-indole-6-carbaldehyde has several applications in:

  • Medicinal Chemistry: It is used as a building block for synthesizing new pharmaceuticals with potential therapeutic effects.
  • Material Science: Its derivatives may find applications in organic electronics and photonics due to their electronic properties.
  • Research: It serves as a valuable tool in exploring structure-activity relationships in drug development.

Interaction studies involving 3-bromo-1H-indole-6-carbaldehyde often focus on its binding affinity and selectivity towards biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes, such as cytochrome P450 enzymes, have been conducted, indicating potential for drug-drug interactions.
  • Receptor Binding: Studies assessing its affinity for various receptors provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-bromo-1H-indole-6-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-1H-indole-3-carbaldehyde17826-04-90.87
4-Bromoindole-3-carboxaldehyde98600-34-10.84
5-Methyl-1H-indole-3-carbaldehyde52562-50-20.80
1-(7-Bromo-1H-indol-3-yl)ethanone944086-09-30.89

Uniqueness

3-Bromo-1H-indole-6-carbaldehyde is unique due to its specific bromination pattern and aldehyde functionality, which can influence its reactivity and biological activity compared to other indole derivatives. Its position-specific modifications allow for tailored interactions in biological systems, enhancing its potential as a lead compound in drug discovery.

Molecular Formula and Weight

The molecular formula of 3-Bromo-1H-indole-6-carbaldehyde is C₉H₆BrNO, representing a compact heterocyclic structure with nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [1] [3]. The molecular weight of this compound is precisely 224.06 grams per mole, making it a relatively low molecular weight organic compound suitable for various synthetic applications [4] [5]. This molecular composition reflects the presence of the indole bicyclic system with the characteristic bromine substitution and aldehyde functionality that defines the compound's chemical identity [1].

PropertyValue
Molecular FormulaC₉H₆BrNO [1]
Molecular Weight224.06 g/mol [4] [3]
Elemental CompositionC: 48.23%, H: 2.70%, Br: 35.66%, N: 6.25%, O: 7.14% [3]

Structural Characteristics and Topology

The structural architecture of 3-Bromo-1H-indole-6-carbaldehyde is based on the indole scaffold, which consists of a benzene ring fused to a pyrrole ring, forming a bicyclic aromatic system [1]. The bromine atom at position 3 introduces significant electronic effects due to its electronegativity and size, influencing the electron density distribution throughout the indole ring system [3]. The aldehyde group at position 6 provides a reactive carbonyl functionality that serves as an important site for chemical transformations and molecular recognition processes .

The topological features of this compound include a planar aromatic system with the indole nitrogen atom contributing to the overall aromaticity through its lone pair of electrons [1]. The presence of the bromine substituent at the 3-position creates steric hindrance and electronic perturbations that affect the compound's reactivity patterns and intermolecular interactions [3]. The aldehyde carbon atom adopts sp² hybridization, maintaining planarity with the adjacent aromatic system and enabling conjugation effects that stabilize the molecular structure [6].

Crystallographic Data

While specific crystallographic data for 3-Bromo-1H-indole-6-carbaldehyde itself is limited in the available literature, related brominated indole derivatives provide insight into the expected solid-state structural parameters [7]. Crystallographic studies of similar compounds, such as 6-bromo-1H-indole-3-carboxylic acid, reveal typical bond lengths and angles within normal ranges for aromatic heterocyclic systems [8]. The indole ring system typically exhibits C-C bond lengths ranging from 1.385 to 1.398 Angstroms for aromatic carbons, while the C-Br bond length is approximately 1.878 Angstroms [9].

The molecular packing in the solid state is expected to be influenced by intermolecular hydrogen bonding interactions involving the indole nitrogen-hydrogen group and the aldehyde oxygen atom [8]. These interactions contribute to the formation of extended networks in the crystal lattice, affecting the compound's physical properties such as melting point and solubility characteristics [10].

Spectral Identification Codes

The spectroscopic identification of 3-Bromo-1H-indole-6-carbaldehyde relies on characteristic absorption patterns and chemical shifts that reflect its unique structural features . Infrared spectroscopy reveals the presence of the aldehyde carbonyl group through a strong absorption band in the region of 1700-1730 wavenumbers per centimeter, which is characteristic of aromatic aldehydes [6] [12]. The compound also exhibits characteristic carbon-hydrogen stretching vibrations of the aldehyde group between 2700-2860 wavenumbers per centimeter, providing additional confirmation of the aldehyde functionality [6].

Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns . The aldehyde proton typically resonates in the downfield region between 9.8-10.2 parts per million in proton nuclear magnetic resonance spectra, appearing as a singlet due to the absence of adjacent protons . The aromatic protons of the indole ring system appear in the region of 7.0-8.5 parts per million, with the bromine substituent causing characteristic deshielding effects on neighboring protons .

Spectroscopic TechniqueAssignmentExpected Value/Range
Infrared SpectroscopyCarbonyl stretch (aldehyde)1700-1730 cm⁻¹ [6]
Infrared SpectroscopyCarbon-hydrogen stretch (aldehyde)2700-2860 cm⁻¹ [6]
Infrared SpectroscopyNitrogen-hydrogen stretch (indole)3400-3500 cm⁻¹ [12]
¹H Nuclear Magnetic ResonanceAldehyde proton9.8-10.2 ppm
¹H Nuclear Magnetic ResonanceAromatic protons7.0-8.5 ppm
¹³C Nuclear Magnetic ResonanceAldehyde carbon190-195 ppm

Chemical Identifiers

3-Bromo-1H-indole-6-carbaldehyde presents as a solid powder at room temperature [1] [2]. The compound exhibits a characteristic appearance consistent with many brominated indole derivatives. When observed under standard laboratory conditions, the material typically appears as a fine crystalline powder with properties conducive to research applications [1]. The compound demonstrates stability under appropriate storage conditions, maintaining its physical integrity when properly handled.

Solubility Profile

The solubility characteristics of 3-Bromo-1H-indole-6-carbaldehyde demonstrate typical behavior for brominated indole derivatives. The compound shows solubility in organic solvents [2], which is consistent with its aromatic heterocyclic structure containing both bromine and aldehyde functional groups. This solubility profile is important for synthetic applications and analytical procedures.

For comparison, related indole-6-carboxaldehyde compounds demonstrate solubility in organic solvents such as methanol, chloroform, and dichloromethane [3] [4]. The parent indole-6-carboxaldehyde structure shows solubility in methanol [3], while similar compounds exhibit solubility in chloroform and dichloromethane [4]. The presence of the bromine substituent in 3-Bromo-1H-indole-6-carbaldehyde likely influences its solubility characteristics compared to the unsubstituted parent compound.

Melting and Boiling Points

Currently, specific melting and boiling point data for 3-Bromo-1H-indole-6-carbaldehyde are not available in the literature. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior.

The closely related compound 6-Bromoindole-3-carboxaldehyde (CAS: 17826-04-9) exhibits a melting point of 202-206°C and a predicted boiling point of 395.6±22.0°C [5] [6] [7]. The parent indole-6-carboxaldehyde without bromine substitution shows a melting point of 126-130°C [3] [4], indicating the significant influence of bromine substitution on thermal properties.

CompoundMelting Point (°C)Boiling Point (°C)
3-Bromo-1H-indole-6-carbaldehydeNot AvailableNot Available
6-Bromoindole-3-carboxaldehyde202-206395.6±22.0
1H-Indole-6-carboxaldehyde126-130339.1±15.0
5-Bromo-1H-indole-3-carbaldehyde200-207Not Available
7-Bromo-1H-indole-3-carbaldehyde165-172395.6±22.0

Density and Specific Gravity

Specific density measurements for 3-Bromo-1H-indole-6-carbaldehyde are not currently available in the literature. However, structural analogues provide reference values for comparative purposes.

The isomeric compound 6-Bromoindole-3-carboxaldehyde demonstrates a predicted density of 1.727±0.06 g/cm³ [5] [6] [7]. This value is consistent with the expected density range for brominated indole derivatives, where the bromine atom contributes significantly to the molecular mass and packing efficiency.

For comparison, the parent indole-6-carboxaldehyde without bromine substitution shows a predicted density of 1.278±0.06 g/cm³ [4], demonstrating the substantial influence of bromine substitution on density values. The presence of the bromine atom increases the molecular mass from 145.16 g/mol to 224.05 g/mol, which correlates with the observed density increase.

Refractive Index

Refractive index data for 3-Bromo-1H-indole-6-carbaldehyde are not available in the current literature. However, related brominated indole compounds provide reference values for comparative analysis.

The compound 3-Bromo-1H-indole-2-carbaldehyde exhibits a refractive index of 1.752 [8], while 6-bromo-5-chloro-1H-indole-3-carbaldehyde shows a refractive index of 1.753 [9]. These values are consistent with the expected range for brominated aromatic compounds containing aldehyde functional groups.

For comparison, the parent indole-6-carboxaldehyde structure demonstrates different optical properties due to the absence of halogen substitution. The refractive index values for brominated indole derivatives typically fall within the range of 1.70-1.76, reflecting the influence of bromine substitution on optical properties.

Spectroscopic Properties

3-Bromo-1H-indole-6-carbaldehyde exhibits characteristic spectroscopic features consistent with its molecular structure. The compound demonstrates spectroscopic properties that are well-documented for similar brominated indole derivatives.

XLogP3

2.2

Dates

Last modified: 04-14-2024

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